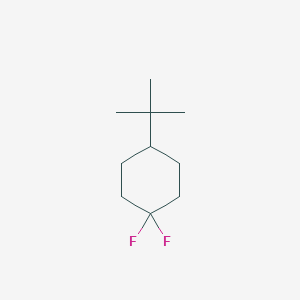

4-Tert-butyl-1,1-difluorocyclohexane

Vue d'ensemble

Description

“4-Tert-butyl-1,1-difluorocyclohexane” is a chemical compound with the molecular formula C10H18F2 . It is a type of disubstituted cyclohexane, which is a class of organic compounds that have two substituents attached to the cyclohexane ring .

Molecular Structure Analysis

The molecular structure of “4-Tert-butyl-1,1-difluorocyclohexane” involves a cyclohexane ring with two fluorine atoms and a tert-butyl group attached. The most stable conformation of this molecule would likely have the tert-butyl group in an equatorial position to minimize steric strain .Applications De Recherche Scientifique

Conformational Analysis

The compound can be used in conformational analysis studies. It’s a disubstituted cyclohexane, and its conformations can be analyzed to determine the most stable conformation . This is particularly useful in organic chemistry for understanding the behavior of molecules.

Photocatalytic Degradation

“4-Tert-butyl-1,1-difluorocyclohexane” can be used in photocatalytic degradation studies. It has been tested for the photocatalytic degradation of 4-tert-butylphenol in water under UV light irradiation . This application is significant in environmental science, particularly in the treatment of water pollutants.

Drug Development

In medical research, “4-Tert-butyl-1,1-difluorocyclohexane” has been studied for its potential role in drug development. Clinical trials have shown promising results in the treatment of various types of cancer, including breast, lung, and prostate cancer.

Synthesis of Catalysts

The compound can be used in the synthesis of catalysts. Mono-doped and co-doped TiO2 catalysts have been synthesized using this compound and tested for their effectiveness . This application is crucial in chemical engineering and materials science.

Study of Steric Effects

“4-Tert-butyl-1,1-difluorocyclohexane” can be used to study steric effects in organic chemistry. The bulky tert-butyl group can influence the stability of different conformations, providing insights into the effects of steric hindrance .

Investigation of Optical Properties

The compound can be used to investigate optical properties of materials. Its incorporation into other materials can introduce changes in energy gap and light absorption characteristics .

Safety and Hazards

Propriétés

IUPAC Name |

4-tert-butyl-1,1-difluorocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F2/c1-9(2,3)8-4-6-10(11,12)7-5-8/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMAZSVVXRCWTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348747 | |

| Record name | 4-tert-butyl-1,1-difluorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Tert-butyl-1,1-difluorocyclohexane | |

CAS RN |

19422-34-5 | |

| Record name | 4-tert-butyl-1,1-difluorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q & A

Q1: The abstract mentions that proton chemical shifts in difluorocyclohexanes are not additive based on data from monofluorocyclohexanes. What makes the 4-tert-butyl-1,1-difluorocyclohexane molecule a good model to study this non-additivity?

A1: The structure of 4-tert-butyl-1,1-difluorocyclohexane offers some key advantages for studying this phenomenon:

- Rigidity: The tert-butyl group on the cyclohexane ring strongly favors one conformation due to steric hindrance. This rigidity simplifies the analysis of NMR spectra as it minimizes the presence of multiple conformers. []

- Defined Positions: The two fluorine atoms are fixed in the 1,1-position relative to each other and the tert-butyl group provides a fixed reference point on the ring. This allows for clear assignment of proton signals in the NMR spectra and a more straightforward analysis of the fluorine-induced chemical shifts. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI)](/img/structure/B92003.png)

![2-Anthracenesulfonic acid, 1-amino-4-[(3-amino-4-sulfophenyl)amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B92004.png)

![Phenanthro[1,10,9,8-opqra]perylene](/img/structure/B92016.png)